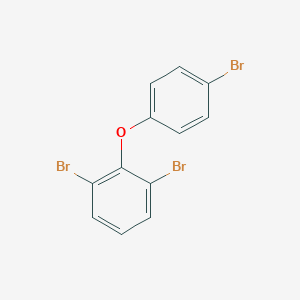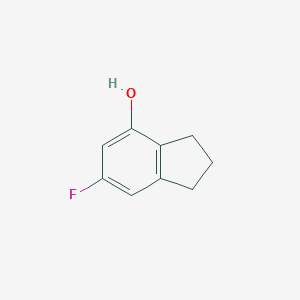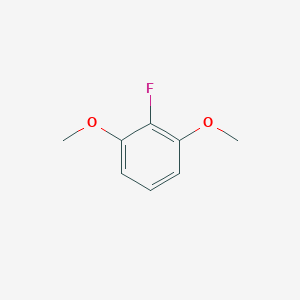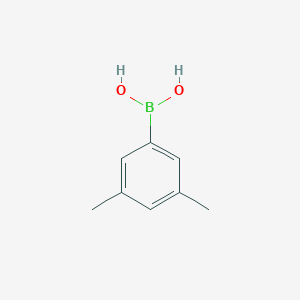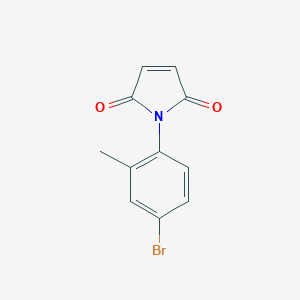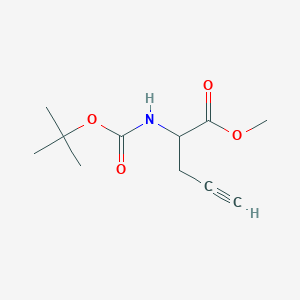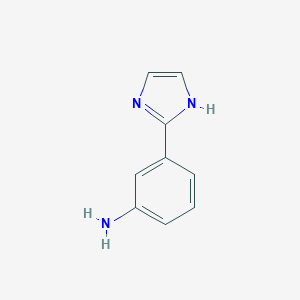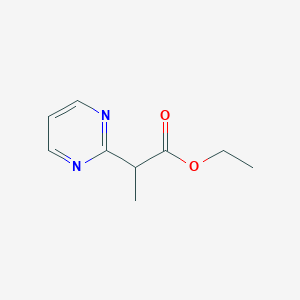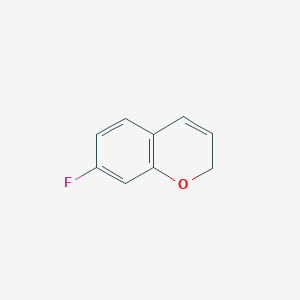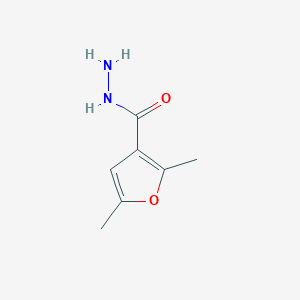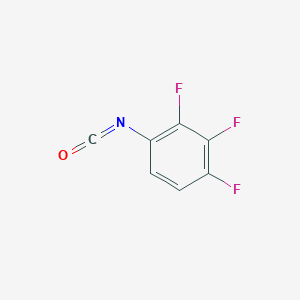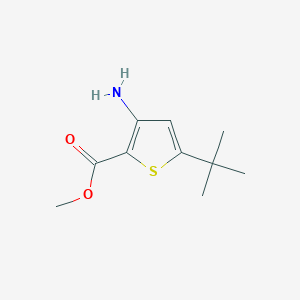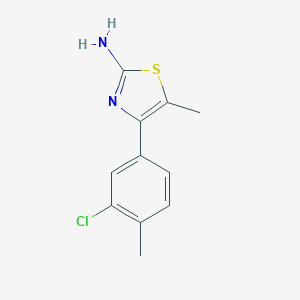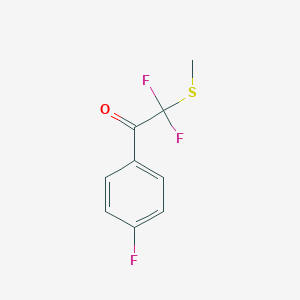
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is an organic compound characterized by the presence of fluorine and sulfur atoms This compound is of interest due to its unique chemical structure, which includes a difluoroethanone backbone and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with difluoromethylthiol in the presence of a base to form the corresponding difluoromethylthio derivative. This intermediate is then subjected to oxidation to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes are optimized for large-scale synthesis, incorporating advanced techniques such as microwave-assisted reactions and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2,2-difluoro-1-(4-chlorophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-bromophenyl)-2-(methylthio)-(9CI)
- Ethanone, 2,2-difluoro-1-(4-methylphenyl)-2-(methylthio)-(9CI)
Uniqueness
2,2-DIFLUORO-1-(4-FLUOROPHENYL)-2-(METHYLSULFANYL)ETHANONE is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfur atom contributes to its potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
192862-13-8 |
|---|---|
Molecular Formula |
C9H7F3OS |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
OTPLZJAOPLHCND-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Canonical SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Synonyms |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


